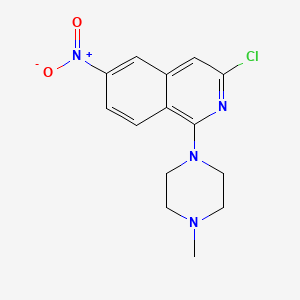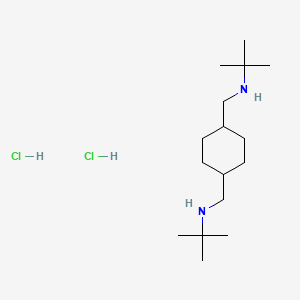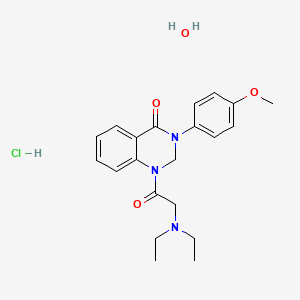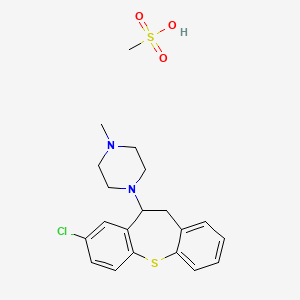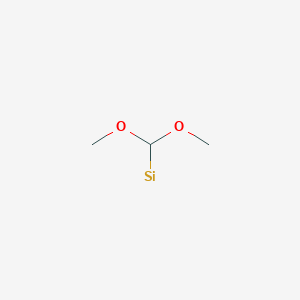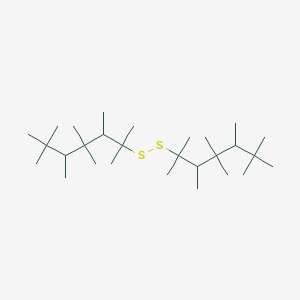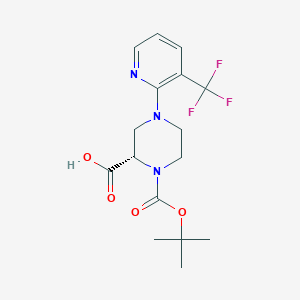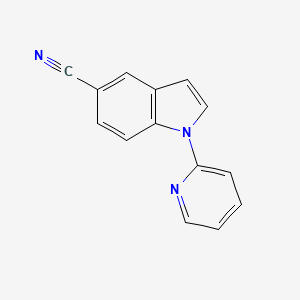
5-Cyano-N-(2-pyridyl)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyano-N-(2-pyridyl)indole is a heterocyclic compound that features an indole core substituted with a cyano group at the 5-position and a pyridyl group at the nitrogen atom. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug development .
準備方法
The synthesis of 5-Cyano-N-(2-pyridyl)indole can be achieved through various synthetic routes. One common method involves the reaction of 5-bromoindole with a cyaniding reagent in the presence of N-methylpyrrolidine as a solvent. The reaction is carried out under reflux conditions, followed by quenching with an inorganic alkali to yield 5-cyanoindole . This intermediate can then be further reacted with 2-pyridylamine to obtain the final product.
化学反応の分析
5-Cyano-N-(2-pyridyl)indole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
科学的研究の応用
5-Cyano-N-(2-pyridyl)indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Cyano-N-(2-pyridyl)indole involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
類似化合物との比較
5-Cyano-N-(2-pyridyl)indole can be compared with other indole derivatives, such as:
5-Bromoindole: Similar in structure but lacks the cyano and pyridyl groups, leading to different reactivity and biological activity.
2-Pyridylindole: Contains the pyridyl group but not the cyano group, affecting its chemical properties and applications.
Indole-3-carboxaldehyde: Another indole derivative with different substituents, leading to varied biological activities.
The unique combination of the cyano and pyridyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research.
特性
分子式 |
C14H9N3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
1-pyridin-2-ylindole-5-carbonitrile |
InChI |
InChI=1S/C14H9N3/c15-10-11-4-5-13-12(9-11)6-8-17(13)14-3-1-2-7-16-14/h1-9H |
InChIキー |
VFGMKVBQUHZOEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N2C=CC3=C2C=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


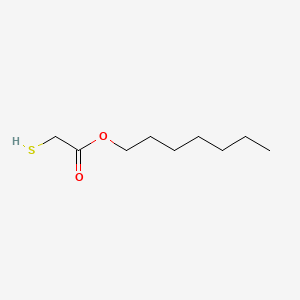

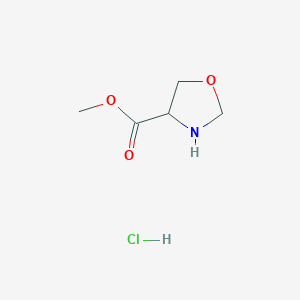
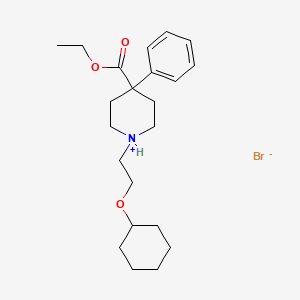
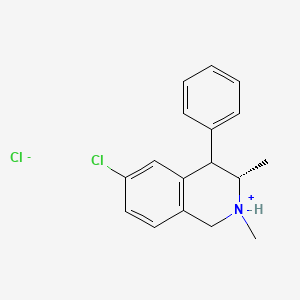

![Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-](/img/structure/B13735130.png)
